molecular formula C10H8BrNO3 B2553440 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 712347-61-0

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B2553440
CAS No.: 712347-61-0
M. Wt: 270.082
InChI Key: PPLKIMIGZSEKTE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with penicillin biosynthetic enzymes, thereby inhibiting their activity . The interaction between this compound and these enzymes is primarily through the bromophenyl group, which forms a stable complex with the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, the carboxylic acid group of the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitory complex.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit glycolytic and mitochondrial metabolic pathways, leading to reduced cellular energy production . This inhibition is primarily mediated through the interaction of this compound with key enzymes in these pathways, such as hexokinase and pyruvate dehydrogenase. By inhibiting these enzymes, the compound can decrease the flux of metabolic intermediates through glycolysis and the tricarboxylic acid cycle, resulting in altered metabolite levels and reduced ATP production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different isoxazole derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications

Biological Activity

3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS Number: 712347-61-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrNO3C_{10}H_8BrNO_3. The compound features a bromophenyl group and an isoxazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₈BrNO₃
Molecular Weight256.08 g/mol
CAS Number712347-61-0
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of substituted isoxazole compounds against Mycobacterium tuberculosis (Mtb), where certain derivatives demonstrated IC50 values as low as 7 µM . This suggests that this compound may possess similar properties due to its structural similarities with other active compounds.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR) from M. tuberculosis. Inhibitors targeting this enzyme are crucial for developing new treatments for tuberculosis. The structure-activity relationship (SAR) studies revealed that modifications to the isoxazole ring can enhance inhibitory potency .

Cytotoxicity and Antitumor Activity

The biological evaluation of related compounds has shown promising cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have been reported to exhibit significant antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the disruption of microtubule dynamics or inhibition of specific kinases involved in cell cycle regulation .

Case Studies

  • Inhibition of Mycobacterial Growth :
    A study conducted on a series of isoxazole derivatives demonstrated that certain compounds could significantly inhibit the growth of M. tuberculosis in vitro. The most potent derivative showed a minimum inhibitory concentration (MIC) below 1 µg/mL, indicating strong potential as an anti-TB agent .
  • Antitumor Activity in Breast Cancer :
    A derivative structurally related to this compound was tested against breast cancer cell lines. Results indicated that the compound induced significant cell death through apoptosis pathways, highlighting its potential as an anticancer agent .

Research Findings

Research indicates that the biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Mechanism of Action : The compound may exert its effects through competitive inhibition or by binding to allosteric sites on target enzymes.
  • SAR Insights : Variations in the bromophenyl group and modifications on the carboxylic acid moiety can lead to enhanced biological activities.

Properties

IUPAC Name

3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLKIMIGZSEKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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